molecular formula C26H24N2O3 B7696180 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide

Cat. No. B7696180
M. Wt: 412.5 g/mol
InChI Key: BVYAWZSQGZAFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as benzamides and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This results in cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. It has also been found to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide for lab experiments is its potent anti-tumor activity, which makes it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its high potency can make it difficult to work with, as it requires careful handling and disposal.

Future Directions

There are several possible future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide. One area of interest is the development of new anti-cancer drugs based on its structure and mechanism of action. Another area of interest is the study of its effects on other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and para-toluenesulfonic acid to form the intermediate compound. This is then reacted with 2-methoxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential applications in cancer treatment. It has been found to have potent anti-tumor activity and has been shown to inhibit the growth of a wide range of cancer cell lines in vitro. In addition, it has been found to be effective in animal models of cancer, both as a single agent and in combination with other anti-cancer drugs.

properties

IUPAC Name

2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-12-13-19-15-20(25(29)27-22(19)14-17)16-28(23-10-6-4-8-18(23)2)26(30)21-9-5-7-11-24(21)31-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYAWZSQGZAFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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